Cas no 958646-68-9 (2-Bromo-5-hydroxyphenylboronic acid)

2-Bromo-5-hydroxyphenylboronic acid 化学的及び物理的性質
名前と識別子
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- 2-BROMO-5-HYDROXYPHENYLBORONIC ACID
- (2-bromo-5-hydroxyphenyl)boronic acid
- 2-Bromo-5-hydroxyphenylboronic acid
-
- MDL: MFCD24727415
- インチ: 1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
- InChIKey: QKJBDSZGWFHRBP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1B(O)O)O
計算された属性
- 精确分子量: 215.95934 g/mol
- 同位素质量: 215.95934 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7
- 分子量: 216.83
2-Bromo-5-hydroxyphenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB515811-1g |
2-Bromo-5-hydroxyphenylboronic acid; . |
958646-68-9 | 1g |
€835.40 | 2025-03-19 | ||
abcr | AB515811-1 g |
2-Bromo-5-hydroxyphenylboronic acid |
958646-68-9 | 1g |
€1,034.20 | 2023-04-17 | ||
Aaron | AR01X8ER-500mg |
(2-Bromo-5-hydroxyphenyl)boronic acid |
958646-68-9 | 95% | 500mg |
$586.00 | 2025-02-12 | |
abcr | AB515811-250mg |
2-Bromo-5-hydroxyphenylboronic acid; . |
958646-68-9 | 250mg |
€443.80 | 2025-03-19 | ||
abcr | AB515811-500mg |
2-Bromo-5-hydroxyphenylboronic acid; . |
958646-68-9 | 500mg |
€611.20 | 2025-03-19 | ||
Aaron | AR01X8ER-250mg |
(2-Bromo-5-hydroxyphenyl)boronic acid |
958646-68-9 | 95% | 250mg |
$516.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259859-500mg |
2-Bromo-5-hydroxyphenylboronic acid |
958646-68-9 | 98% | 500mg |
¥6037.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259859-1g |
2-Bromo-5-hydroxyphenylboronic acid |
958646-68-9 | 98% | 1g |
¥8042.00 | 2024-04-23 | |
Ambeed | A520580-1g |
(2-Bromo-5-hydroxyphenyl)boronic acid |
958646-68-9 | 98% | 1g |
$767.0 | 2024-04-16 | |
abcr | AB515811-500 mg |
2-Bromo-5-hydroxyphenylboronic acid |
958646-68-9 | 500MG |
€752.80 | 2023-04-17 |
2-Bromo-5-hydroxyphenylboronic acid 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-Bromo-5-hydroxyphenylboronic acidに関する追加情報
2-Bromo-5-hydroxyphenylboronic Acid (CAS No. 958646-68-9): An Overview and Recent Advances
2-Bromo-5-hydroxyphenylboronic acid (CAS No. 958646-68-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromo and hydroxy substituents on a phenyl ring, along with a boronic acid functional group, which collectively contribute to its reactivity and utility in synthetic transformations.
The structure of 2-bromo-5-hydroxyphenylboronic acid consists of a benzene ring with a bromine atom at the 2-position and a hydroxyl group at the 5-position. The boronic acid moiety is attached to the phenyl ring, providing the compound with its distinctive reactivity. The presence of these functional groups makes it an attractive building block for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Recent research has highlighted the potential of 2-bromo-5-hydroxyphenylboronic acid in the development of new therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of bioactive molecules with anti-inflammatory and anti-cancer properties. One notable example is its use in the synthesis of flavonoids, which are known for their antioxidant and anti-inflammatory activities. The ability to introduce specific functional groups through Suzuki-Miyaura coupling reactions allows for the fine-tuning of these bioactive molecules, enhancing their therapeutic potential.
In addition to its applications in medicinal chemistry, 2-bromo-5-hydroxyphenylboronic acid has also found use in materials science. The boronic acid group can form stable complexes with diols, making it useful in the preparation of hydrogels and other polymeric materials. These materials have applications in drug delivery systems, tissue engineering, and environmental remediation. The tunable properties of these materials can be optimized by varying the structure of the boronic acid-containing monomers, such as 2-bromo-5-hydroxyphenylboronic acid.
The synthesis of 2-bromo-5-hydroxyphenylboronic acid typically involves several steps. One common approach is to start with 2-bromo-5-hydroxybenzene and convert it into the corresponding boronic acid through a series of reactions, including boronation and purification steps. The choice of reagents and conditions can significantly impact the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, reducing both cost and waste.
From a safety perspective, 2-bromo-5-hydroxyphenylboronic acid should be handled with care due to its reactivity and potential for forming unstable intermediates during chemical reactions. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored under appropriate conditions to prevent degradation or contamination.
In conclusion, 2-bromo-5-hydroxyphenylboronic acid (CAS No. 958646-68-9) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and reactivity make it an essential building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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